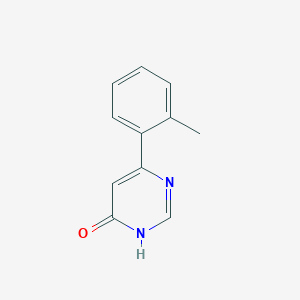

6-(o-Tolyl)pyrimidin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(o-Tolyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for 6-(o-Tolyl)pyrimidin-4-ol derivatives?

- Answer: Synthesis typically involves coupling reactions between substituted pyrimidine precursors and o-tolyl groups. For example, X-ray crystallography confirms structural features like the 51.7° dihedral angle between the o-tolyl group and the pyrimidine ring . Characterization methods include NMR for substituent analysis, UV-Vis spectroscopy for π-π* transitions (200–350 nm), and emission spectroscopy to assess photophysical behavior . Safety protocols, such as avoiding inhalation and using PPE, are critical when handling intermediates like 4-chloro-6-(o-tolyl)pyrimidine .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound complexes?

- Answer: Single-crystal X-ray diffraction reveals conformational details, such as the trans-trans arrangement of bipyridyl ligands and steric effects of substituents. For instance, the o-tolyl group’s twist angle (51.7°) impacts electronic interactions in platinum complexes . Researchers should optimize crystallization conditions (e.g., solvent polarity) to obtain high-quality crystals.

Q. What spectroscopic techniques are essential for analyzing substituent effects on this compound derivatives?

- Answer: UV-Vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands (e.g., 362 and 393 nm in acetonitrile) and π-π* transitions . Emission spectroscopy at varying temperatures (e.g., 77 K vs. room temperature) detects aggregation-induced shifts, such as red-shifted MMLCT emission in solid-state samples . High-resolution mass spectrometry validates molecular weights of intermediates like 6-(chloromethyl)pyrimidin-4-ol .

Advanced Research Questions

Q. How do substituents influence the photophysical properties of this compound metal complexes?

- Answer: Substituents alter π*-LUMO energy levels, shifting MLCT absorption and emission. For example, replacing terpyridine with isoquinolyl ligands blue-shifts MLCT bands due to higher LUMO energy . Computational modeling (e.g., DFT) predicts these effects by comparing frontier molecular orbitals with experimental spectra.

Q. What methodologies detect and mitigate aggregation in photoluminescence studies of this compound complexes?

- Answer: Concentration-dependent emission spectra in glass matrices (e.g., DMF/methanol/ethanol) reveal aggregation at 5–10 µM, likely forming dimers . To minimize aggregation, use dilute solutions (<1 µM), low-polarity solvents, or sterically bulky substituents.

Q. How can researchers resolve contradictions in photophysical data across studies of this compound derivatives?

- Answer: Discrepancies in MLCT energies or emission lifetimes may arise from ligand geometry or solvent effects. For example, comparing [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ with its terpyridine analog requires normalizing solvent polarity and excitation wavelengths . Cross-validate data using multiple techniques (e.g., cyclic voltammetry for HOMO-LUMO gaps).

Q. What strategies are used to model substituent effects on electronic properties computationally?

- Answer: Density Functional Theory (DFT) calculates electronic transitions and compares them with UV-Vis/emission data. For instance, the higher π*-LUMO energy in isoquinolyl vs. terpyridine ligands explains blue-shifted MLCT bands . Software like Gaussian or ORCA can simulate spectra and guide synthetic design.

Q. How do researchers evaluate the biological activity of this compound derivatives in vitro?

- Answer: Use Minimum Inhibitory Concentration (MIC) assays for antimicrobial activity, with positive controls (e.g., fluconazole) and cytotoxicity assays (e.g., MTT on mammalian cells). Ensure derivatives are purified (>95% by HPLC) to avoid interference from byproducts .

属性

CAS 编号 |

1697389-44-8 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC 名称 |

4-(2-methylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) |

InChI 键 |

LSNYIGBBTXRQPR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=O)NC=N2 |

规范 SMILES |

CC1=CC=CC=C1C2=CC(=O)NC=N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。